4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide
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Overview
Description
4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C13H21N5O. It is characterized by the presence of a pyrrolidine ring and a pyrimidine ring, both of which are important scaffolds in medicinal chemistry.
Preparation Methods
The synthesis of 4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization of the Pyrimidine Ring: The pyrimidine ring is functionalized by introducing the necessary substituents, such as methyl groups and the carboxamide group.
Coupling of the Pyrrolidine and Pyrimidine Rings: The final step involves coupling the pyrrolidine ring with the functionalized pyrimidine ring under specific reaction conditions to yield the desired compound.
Chemical Reactions Analysis
Scientific Research Applications
4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to certain proteins and enzymes, influencing their activity. This binding can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring and are known for their biological activities.
Pyrrolidine-2-one: This compound is another derivative of pyrrolidine with distinct chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds have a similar structure but differ in their functional groups and biological activities.
Properties
Molecular Formula |
C13H21N5O |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
4-[(3R)-3-aminopyrrolidin-1-yl]-N,N,5,6-tetramethylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H21N5O/c1-8-9(2)15-11(13(19)17(3)4)16-12(8)18-6-5-10(14)7-18/h10H,5-7,14H2,1-4H3/t10-/m1/s1 |
InChI Key |
LRROWNWLBVMPBH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CC[C@H](C2)N)C(=O)N(C)C)C |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(C2)N)C(=O)N(C)C)C |
Origin of Product |
United States |
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